molecular formula C20H31NO3S B289396 ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B289396
M. Wt: 365.5 g/mol
InChI Key: UBVONOGSGNJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C20H31NO3S. This compound is notable for its unique structure, which includes a benzothiophene core, a tert-butyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the benzothiophene derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

ETHYL 6-TERT-BUTYL-2-(2,2-DIMETHYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H31NO3S

Molecular Weight

365.5 g/mol

IUPAC Name

ethyl 6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H31NO3S/c1-8-24-17(22)15-13-10-9-12(19(2,3)4)11-14(13)25-16(15)21-18(23)20(5,6)7/h12H,8-11H2,1-7H3,(H,21,23)

InChI Key

UBVONOGSGNJRLW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

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